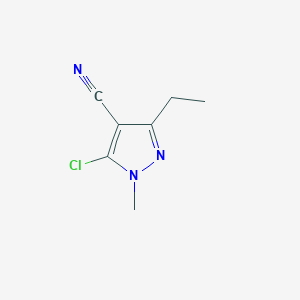

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1339128-47-0 . It has a molecular weight of 169.61 . The compound is a liquid at room temperature .

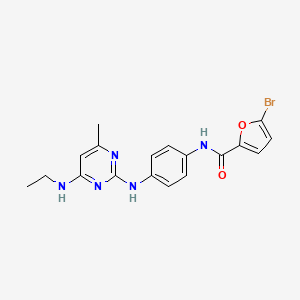

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClN3/c1-3-6-5(4-9)7(8)11(2)10-6/h3H2,1-2H3 . This indicates that the compound has a pyrazole ring with chlorine, ethyl, and methyl substituents.Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile are not detailed in the literature, pyrazoles in general are known to participate in a variety of reactions. These include [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a liquid at room temperature .Scientific Research Applications

Antiparasitic Activity

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile: has shown promising antiparasitic activity. Specifically, it has been evaluated for its efficacy against protozoan parasites such as Leishmania and Plasmodium. A molecular simulation study demonstrated its potent in vitro antipromastigote activity, particularly in the context of Leishmania parasites . Further research is needed to explore its mechanism of action and potential therapeutic applications.

Anticonvulsant Properties

This compound also participates in the synthesis of derivatives with potential anticonvulsant properties. For instance, it is involved in the preparation of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives. These derivatives may have applications in managing seizures and related neurological disorders .

Plant Hormone Analog

Interestingly, derivatives of indole, including 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile, have been investigated for their biological activities. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. While not directly related to the compound, this highlights the broader interest in indole derivatives for diverse biological and clinical applications .

properties

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-3-6-5(4-9)7(8)11(2)10-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWKPOZSITYGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C#N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)

![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)

![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)